![molecular formula C21H19N3 B2887317 N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 514186-37-9](/img/structure/B2887317.png)
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline
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Overview
Description
Indole derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their diverse pharmacological properties .
Synthesis Analysis
The synthesis of indole derivatives often involves the reaction of indole with various other compounds . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compounds involved in their synthesis . The structure of these compounds often includes a 1H-indol-3-yl group, which is a common feature in many bioactive compounds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, they can react with various arylsulfonyl chlorides in a sodium carbonate solution to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Scientific Research Applications
Anti-Inflammatory Activity
Indole derivatives, including “N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline”, have been found to possess anti-inflammatory properties . These compounds can inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, certain indole compounds have shown inhibitory activity against influenza A . This suggests that “N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline” could potentially be used in the development of new antiviral drugs .
Anticancer Activity
Indole derivatives have been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit the polymerization of tubulin . This suggests that “N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline” could potentially be used in cancer treatment .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that “N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline” could potentially be used in the development of new antimicrobial drugs .
Neuroprotective Activity
Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior . This suggests that “N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline” could potentially be used in the treatment of neurological disorders .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline might interact with its targets in a similar way, leading to changes in cell behavior.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit tubulin polymerization . These effects suggest that N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline might have similar cellular and molecular effects.
Future Directions
properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-20(18-11-5-6-12-19(18)23-15)21(16-8-7-13-22-14-16)24-17-9-3-2-4-10-17/h2-14,21,23-24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCXIXUUVBTJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline |
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